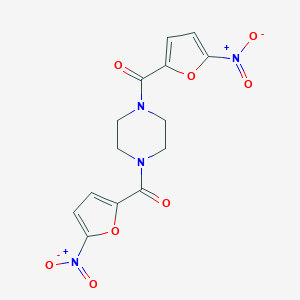
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is a complex organic compound characterized by the presence of nitrofuran and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE typically involves the reaction of 5-nitrofurfural with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moieties can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The presence of nitrofuran moieties suggests that it may exhibit activity against a range of microorganisms, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating infections and other diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrofuran moieties can undergo redox reactions, generating reactive intermediates that can damage cellular components. This mechanism is similar to that of other nitrofuran-based compounds, which are known to exert their effects through the generation of reactive oxygen species (ROS).
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is unique due to the presence of both nitrofuran and piperazine moieties
Propiedades
Fórmula molecular |
C14H12N4O8 |
|---|---|
Peso molecular |
364.27g/mol |
Nombre IUPAC |
[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C14H12N4O8/c19-13(9-1-3-11(25-9)17(21)22)15-5-7-16(8-6-15)14(20)10-2-4-12(26-10)18(23)24/h1-4H,5-8H2 |
Clave InChI |
XNLQXFZRHBTXNC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















